6-Chloro-5-(trifluoromethyl)pyrimidin-4-amine

Descripción general

Descripción

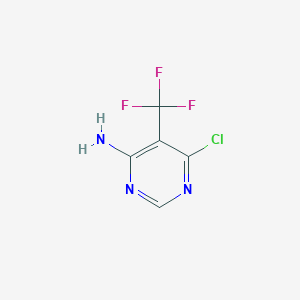

6-Chloro-5-(trifluoromethyl)pyrimidin-4-amine is an organic compound with the molecular formula C5H3ClF3N3. This compound is characterized by the presence of a chloro group at the 6th position, a trifluoromethyl group at the 5th position, and an amine group at the 4th position of the pyrimidine ring. It is a white to off-white crystalline solid and is soluble in some organic solvents .

Mecanismo De Acción

Mode of Action

6-Chloro-5-(trifluoromethyl)pyrimidin-4-amine interacts with its target by inhibiting the electron transport in the mitochondrial complex I . This inhibition disrupts the normal flow of electrons, which is essential for the production of ATP, the primary energy currency of the cell . As a result, the energy production in the cell is hampered, leading to cell death .

Biochemical Pathways

The compound affects the electron transport chain, a series of protein complexes located in the mitochondria . The electron transport chain is responsible for the production of ATP through a process called oxidative phosphorylation . By inhibiting the mitochondrial complex I, the compound disrupts this pathway, leading to a decrease in ATP production .

Pharmacokinetics

The compound’s lipophilic properties suggest that it may have good bioavailability .

Result of Action

The primary result of the action of this compound is the disruption of energy production in cells, leading to cell death . This makes it an effective fungicide, as it can kill fungal cells by disrupting their energy production .

Análisis Bioquímico

Biochemical Properties

It is known that pyrimidinamines, the class of compounds to which it belongs, act as mitochondrial complex I electron transport inhibitors (MET I) . This suggests that 6-Chloro-5-(trifluoromethyl)pyrimidin-4-amine may interact with enzymes, proteins, and other biomolecules involved in electron transport and energy production within cells .

Cellular Effects

Given its potential role as a mitochondrial complex I inhibitor, it could influence cell function by disrupting energy production, which could in turn impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As a potential mitochondrial complex I inhibitor, it may exert its effects at the molecular level by binding to and inhibiting this enzyme, thereby disrupting electron transport and energy production within cells .

Metabolic Pathways

It is possible that it interacts with enzymes or cofactors involved in mitochondrial electron transport, given its potential role as a mitochondrial complex I inhibitor .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-(trifluoromethyl)pyrimidin-4-amine typically involves the following steps:

Starting Material: The synthesis begins with commercially available 4,6-dichloro-2-methylthiopyrimidine.

Substitution Reaction: The 4,6-dichloro-2-methylthiopyrimidine undergoes a substitution reaction under Suzuki conditions using phenylboronic acid in the presence of triphenylphosphine and palladium acetate.

Reaction Conditions: The reaction is carried out in ethanol with sodium bicarbonate as a base.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-5-(trifluoromethyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction:

Common Reagents and Conditions

Substitution Reactions: Common reagents include phenylboronic acid, triphenylphosphine, and palladium acetate.

Oxidation and Reduction: Specific reagents and conditions for these reactions are not extensively covered in the literature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives .

Aplicaciones Científicas De Investigación

6-Chloro-5-(trifluoromethyl)pyrimidin-4-amine has several scientific research applications, including:

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-4-amine

- 4-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-2-amine

- 5-Chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine

Uniqueness

6-Chloro-5-(trifluoromethyl)pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring. The presence of both a chloro group and a trifluoromethyl group imparts distinct chemical properties, making it valuable for various applications in chemistry, biology, and industry .

Actividad Biológica

Overview

6-Chloro-5-(trifluoromethyl)pyrimidin-4-amine is a pyrimidine derivative notable for its diverse biological activities. The compound's structure, featuring a chloro group at the 6-position and a trifluoromethyl group at the 5-position, contributes to its unique electronic properties, influencing its interactions with various biological targets. This article explores the biological activity of this compound, focusing on its medicinal chemistry applications, including anti-cancer and fungicidal properties, as well as its role in enzyme inhibition.

- Molecular Formula : CClFN

- Molecular Weight : Approximately 195.54 g/mol

- Structural Features : The trifluoromethyl group enhances lipophilicity and reactivity, making it a valuable moiety in drug design.

Medicinal Chemistry

This compound has been investigated for its potential as an anti-cancer agent. Studies have demonstrated its efficacy in inhibiting specific cancer cell lines, suggesting a mechanism of action that involves interference with critical biochemical pathways associated with tumor growth.

Key Findings :

- Inhibition of Cancer Cell Lines : The compound has shown significant activity against various cancer cell lines, leading to ongoing research into its derivatives for enhanced therapeutic effects.

- Mechanism of Action : Research indicates that the compound may act by inhibiting enzymes involved in cancer pathways, although further studies are needed to elucidate the precise mechanisms and potential side effects .

Fungicidal Activity

In agricultural applications, derivatives of this compound have been synthesized to combat fungal diseases, particularly corn rust caused by Puccinia sorghi.

Results from Studies :

- Efficacy Against Fungal Pathogens : One derivative (T33) exhibited superior control over corn rust with an EC50 value of 0.60 mg/L, outperforming the commercial fungicide tebuconazole (EC50 = 1.65 mg/L) .

| Compound | EC50 (mg/L) | Comparison |

|---|---|---|

| T33 | 0.60 | Better than tebuconazole (1.65) |

Enzyme Inhibition

The compound is also utilized in biochemical studies to explore enzyme inhibition and receptor binding due to its structural similarity to nucleotides.

Research Insights :

- Enzyme Inhibition Studies : Derivatives have been synthesized and tested against various enzymes, providing insights into their potential as enzyme inhibitors and contributing to the development of new biochemical tools .

Case Studies

-

Anti-Cancer Activity

- Objective : Evaluate the cytotoxicity of this compound against different cancer cell lines.

- Methodology : Cytotoxicity assays were conducted using Vero cells and various cancer cell lines.

- Results : The compound demonstrated significant inhibition of cell growth, suggesting potential as a therapeutic agent.

-

Fungicidal Efficacy

- Objective : Assess the effectiveness of synthesized derivatives against Puccinia sorghi.

- Methodology : Laboratory tests were carried out to determine EC50 values.

- Results : T33 showed promising results in controlling fungal growth compared to existing fungicides.

Propiedades

IUPAC Name |

6-chloro-5-(trifluoromethyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF3N3/c6-3-2(5(7,8)9)4(10)12-1-11-3/h1H,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTGEPANSPZGMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.